
2-(Prop-2-en-1-yl)cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylcyclooctanone is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with an allyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclooctanone: One common method involves the alkylation of cyclooctanone with allyl bromide in the presence of a strong base such as sodium amide.
Ketonic Hydrolysis: Another method involves the ketonic hydrolysis of ethyl 1-allyl-2-ketocyclooctanecarboxylate, which is prepared by the alkylation of ethyl 2-ketocyclooctanecarboxylate.
Industrial Production Methods: Industrial production methods for 2-Allylcyclooctanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: 2-Allylcyclooctanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols, while reduction of the allyl group can lead to saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to various substituted cyclooctanone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or saturated hydrocarbons.
Substitution: Various substituted cyclooctanone derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allylcyclooctanone depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The allyl group can undergo metabolic transformations, while the ketone group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
2-Allylcyclohexanone: Similar structure but with a six-membered ring.
2-Allylcyclopentanone: Similar structure but with a five-membered ring.
Cyclooctanone: Lacks the allyl group but has the same ring structure.
Uniqueness: 2-Allylcyclooctanone is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to smaller ring analogs
Properties
CAS No. |
38931-77-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-prop-2-enylcyclooctan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-7-10-8-5-3-4-6-9-11(10)12/h2,10H,1,3-9H2 |
InChI Key |
QWMSGRAERMWGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



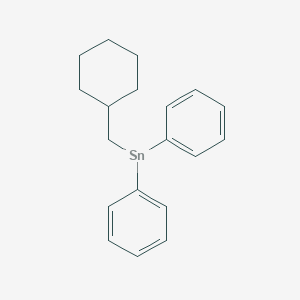
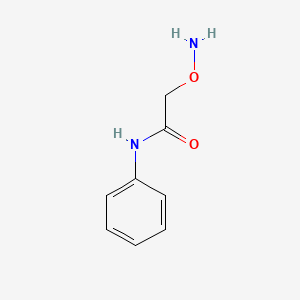
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
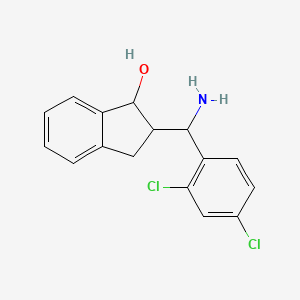
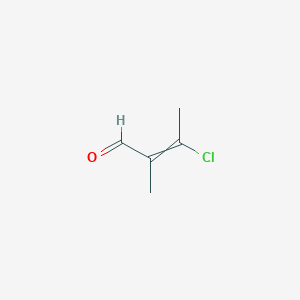
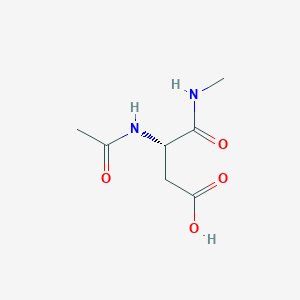
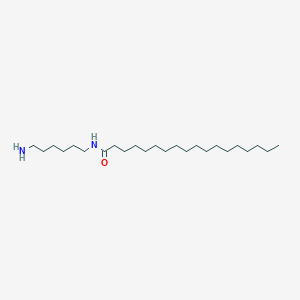
![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)

![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)

